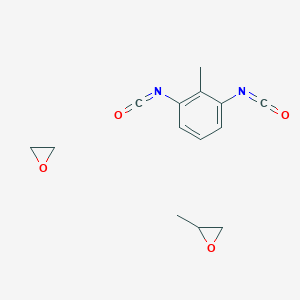

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, also known as polyurethane, is a versatile polymer that finds its applications in various fields such as adhesives, coatings, foams, and elastomers. Polyurethanes are synthesized by the reaction of diisocyanates with polyols, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density.

Wirkmechanismus

Polyurethane-based biomaterials interact with the biological environment through various mechanisms, including protein adsorption, cell adhesion, and tissue integration. The surface properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, such as hydrophobicity and charge, play a critical role in determining the interaction of the material with biological systems. The mechanical properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials also play a crucial role in their performance, as they need to withstand the mechanical stresses imposed by the biological environment.

Biochemische Und Physiologische Effekte

Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants. The biodegradation of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can lead to the release of degradation products, which can have both beneficial and adverse effects on the biological system. The degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane have been shown to have anti-inflammatory and antibacterial properties, making them suitable for use in wound healing applications.

Vorteile Und Einschränkungen Für Laborexperimente

Polyurethane-based biomaterials offer several advantages for use in lab experiments, including their versatility, biocompatibility, and mechanical properties. However, the synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can be a complex process, and the material properties can be sensitive to the reaction conditions. In addition, the degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane can interfere with the experimental results, and their effects on the biological system need to be carefully evaluated.

Zukünftige Richtungen

Polyurethane-based biomaterials have shown tremendous potential for use in various biomedical applications. Future research should focus on developing new Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with improved properties, such as biodegradability, mechanical strength, and biocompatibility. In addition, the interaction of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with the biological environment needs to be further elucidated to optimize their performance in vivo. The use of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials in combination with other materials, such as ceramics and metals, should also be explored to develop multifunctional implants and devices.

Synthesemethoden

Polyurethanes are synthesized by the reaction of diisocyanates with polyols. The reaction can take place in the presence of a catalyst, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density. The synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex process that involves several steps, including prepolymer formation, chain extension, and cross-linking. The resulting material can be in the form of a liquid, foam, or solid, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Polyurethane finds its application in various fields such as adhesives, coatings, foams, and elastomers. In addition, Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has been extensively studied for its biomedical applications, including tissue engineering, drug delivery, and wound healing. Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants.

Eigenschaften

CAS-Nummer |

103479-07-8 |

|---|---|

Produktname |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane |

Molekularformel |

C14H16N2O4 |

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |

InChI |

InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |

InChI-Schlüssel |

LWKPLEHMZWXLOJ-UHFFFAOYSA-N |

SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

Kanonische SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

Andere CAS-Nummern |

60787-80-6 9052-50-0 |

Piktogramme |

Irritant |

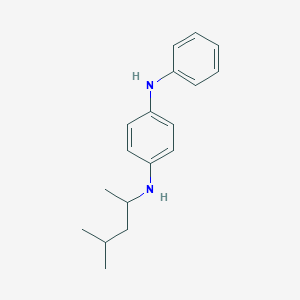

Synonyme |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)